(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 191015-04-0
VCID: VC0146091
InChI: InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4-
SMILES: C1=CC(=CC(=C1)Cl)C(=O)C=CC(=O)O
Molecular Formula: C₁₀H₇ClO₃
Molecular Weight: 210.61

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid

CAS No.: 191015-04-0

Cat. No.: VC0146091

Molecular Formula: C₁₀H₇ClO₃

Molecular Weight: 210.61

* For research use only. Not for human or veterinary use.

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid - 191015-04-0

Specification

CAS No. 191015-04-0
Molecular Formula C₁₀H₇ClO₃
Molecular Weight 210.61
IUPAC Name (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4-
SMILES C1=CC(=CC(=C1)Cl)C(=O)C=CC(=O)O

Introduction

Chemical Identity and Structure

Molecular Composition and Structural Features

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid has the molecular formula C₁₀H₇ClO₃ with a molecular weight of 210.61 g/mol. The compound's structure consists of a 3-chlorophenyl group connected to a 4-oxobut-2-enoic acid moiety. The defining structural characteristic is the Z (cis) configuration of the double bond in the butenoic acid chain, which positions the carboxylic acid group and the carbonyl-phenyl portion on the same side of the double bond. This stereochemical arrangement significantly influences its three-dimensional structure and consequently its biological activity profiles.

Chemical Identifiers and Nomenclature

Various systematic identifiers and nomenclature systems are used to unambiguously identify this compound in chemical databases and literature. The following table summarizes the key identifiers for (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid:

Identifier TypeValue
CAS Registry Number191015-04-0
IUPAC Name(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid
Standard InChIInChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4-
Canonical SMILESC1=CC(=CC(=C1)Cl)C(=O)C=CC(=O)O
Isomeric SMILESC1=CC(=CC(=C1)Cl)C(=O)/C=C\C(=O)O
PubChem Compound ID131238659

Physical and Chemical Properties

Physical Characteristics

The physical properties of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid influence its behavior in both chemical reactions and biological systems. While comprehensive experimental data on this specific compound is limited in the search results, we can infer some properties based on its structure and similar compounds. The compound typically exists as a solid at room temperature, and its solubility is influenced by the presence of both hydrophobic (chlorophenyl) and hydrophilic (carboxylic acid) functional groups.

Electronic and Structural Properties

The electronic distribution within the compound is significantly influenced by several structural features. The presence of a chlorine atom at the meta position (position 3) of the phenyl ring creates an electron-withdrawing effect, influencing the electron density throughout the molecule. Additionally, the conjugated system involving the phenyl ring, carbonyl group, and double bond creates an extended π-electron system that impacts the compound's reactivity and stability. The carboxylic acid moiety provides a site for hydrogen bonding and potential ionization under physiological conditions.

Chemical Reactivity Patterns

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid exhibits reactivity primarily through three functional groups: the carboxylic acid, the α,β-unsaturated carbonyl system, and the chlorophenyl moiety. The carboxylic acid group can participate in acid-base reactions, esterification, and amidation. The α,β-unsaturated carbonyl system is particularly reactive, serving as a Michael acceptor for nucleophilic addition reactions. The chlorophenyl group can undergo various substitution reactions, particularly under catalytic conditions.

Synthesis Methodologies

Standard Synthetic Routes

The synthesis of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base. This condensation reaction, followed by decarboxylation, produces the desired compound with the Z-configuration across the double bond. The reaction proceeds through an initial aldol condensation, followed by dehydration and decarboxylation steps to yield the final product.

A general synthetic scheme can be represented as:

  • Base-catalyzed condensation of 3-chlorobenzaldehyde with malonic acid

  • Dehydration to form the unsaturated intermediate

  • Decarboxylation to yield the final product

Reaction Conditions and Optimization

The reaction conditions significantly influence both the yield and stereoselectivity of the synthesis. Typical conditions include:

ParameterOptimal Conditions
BaseSodium hydroxide or potassium hydroxide
SolventEthanol or water
TemperatureReflux conditions
Reaction TimeVariable, typically several hours

The stereoselectivity toward the Z-isomer can be enhanced through careful control of reaction temperature and the use of specific catalysts. Purification typically involves recrystallization or column chromatography to isolate the pure product.

Chemical Reactivity and Transformations

Key Reaction Types

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid can undergo various chemical transformations due to its functional groups. The major reaction types include:

Oxidation Reactions

The compound can be oxidized further, particularly at the double bond, to form corresponding dicarboxylic acid derivatives. These oxidation reactions typically employ strong oxidizing agents and may proceed through epoxide intermediates.

Reduction Reactions

Reduction processes can target either the carbonyl group or the double bond, resulting in alcohol or saturated derivatives, respectively. The selectivity of these reductions depends on the choice of reducing agents and reaction conditions.

Substitution Reactions

The chlorine atom on the phenyl ring serves as a potential site for nucleophilic aromatic substitution reactions. Additionally, the α,β-unsaturated system can undergo Michael additions with various nucleophiles, leading to a diverse range of derivatives.

Reaction Products and Their Applications

The products obtained from these chemical transformations have potential applications in medicinal chemistry and materials science. For example, reduced derivatives may exhibit modified biological activity profiles, while substitution products could demonstrate enhanced solubility or binding affinity to biological targets.

Research Applications and Future Directions

Applications in Synthetic Chemistry

(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid serves as a valuable building block in organic synthesis due to its multiple functional groups. The compound can be utilized in the synthesis of more complex molecules, including:

  • Heterocyclic compounds through cyclization reactions

  • Peptide conjugates through amide bond formation

  • Polymeric materials through polymerization of the unsaturated system

Medicinal Chemistry Applications

In medicinal chemistry, (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid represents a promising scaffold for drug development. Research on related compounds suggests potential applications in:

  • Development of novel antimicrobial agents to address antibiotic resistance

  • Design of anticancer drugs targeting specific cellular pathways

  • Creation of anti-inflammatory agents based on enzyme inhibition properties

Comparative Analysis with Related Compounds

To better understand the unique properties of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid, a comparative analysis with structurally related compounds provides valuable insights:

CompoundStructural DifferenceNotable Properties
(Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acidReference compoundPotential antimicrobial and anticancer activities
4-(4-chlorophenyl)-2-oxo-3-butenoic acid4-chloro isomer, different functional group arrangementDifferent electronic distribution and potentially different biological activity profile
(Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic acidContains additional pyrazole moietyDemonstrated chemopreventive effects and antioxidant properties
4-(3,4-difluorophenyl)-4-oxobut-2-enoic acidContains difluoro substitution instead of chloroLikely different electronic properties and biological activity

This comparative analysis highlights how subtle structural changes can significantly impact chemical and biological properties, guiding future research directions.

Current Research Findings

Recent Studies and Discoveries

Research on (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid and related compounds has yielded several significant findings. A study on a related compound, (Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic acid (IR-01), demonstrated chemopreventive effects through prevention of genomic damage, increased splenic phagocytosis, and induction of cell death . While this study focused on a modified version of the core structure, it provides insights into the potential biological activities of compounds containing the 4-oxobut-2-enoic acid moiety.

Mechanistic Insights

The mechanism of action of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid likely involves its interaction with specific molecular targets and biological pathways. The α,β-unsaturated carbonyl system can interact with cellular nucleophiles, particularly sulfhydryl groups in proteins, leading to the modification of enzyme activity. Additionally, the compound may interact with specific receptors or signaling pathways, influencing cellular processes related to proliferation, apoptosis, and inflammation.

Future Research Directions

Several promising research directions emerge from the current understanding of (Z)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid:

  • Comprehensive structure-activity relationship studies to optimize biological activity

  • Investigation of specific molecular targets and binding mechanisms

  • Development of synthetic methodologies for more efficient and stereoselective production

  • Exploration of combination therapies with established drugs for synergistic effects

  • Assessment of pharmaceutical properties, including bioavailability and toxicity profiles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator